molecular formula C14H21BO4S B6365704 2-(3-(Ethylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2096331-73-4

2-(3-(Ethylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B6365704
CAS No.: 2096331-73-4
M. Wt: 296.2 g/mol
InChI Key: CBOADIUKJNYYPC-UHFFFAOYSA-N
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Description

2-(3-(Ethylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative characterized by a 1,3,2-dioxaborolane core (pinacol boronate) and a phenyl ring substituted with an ethylsulfonyl group at the meta position. The ethylsulfonyl (–SO₂CH₂CH₃) substituent is a strong electron-withdrawing group, which significantly influences the compound’s electronic properties, solubility, and reactivity in cross-coupling reactions. This compound is likely used as a key intermediate in Suzuki-Miyaura couplings for synthesizing pharmaceuticals or agrochemicals. Its structural analogs, such as those with methylsulfonyl or halogen substituents, suggest its utility in selective aryl-aryl bond formation and functional group compatibility .

Properties

IUPAC Name

2-(3-ethylsulfonylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BO4S/c1-6-20(16,17)12-9-7-8-11(10-12)15-18-13(2,3)14(4,5)19-15/h7-10H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBOADIUKJNYYPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)S(=O)(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Condensation of Boronic Acid with Pinacol

The most widely reported method involves condensing 3-(ethylsulfonyl)phenylboronic acid with pinacol (2,3-dimethyl-2,3-butanediol) in a polar aprotic solvent.

Reaction Conditions and Mechanism

  • Reactants :

    • 3-(Ethylsulfonyl)phenylboronic acid (1 equiv)

    • Pinacol (1.02 equiv)

  • Solvent : Acetonitrile or tetrahydrofuran (THF)

  • Temperature : Room temperature (20–25°C)

  • Time : 1.5–2 hours.

The reaction proceeds via acid-catalyzed dehydration, forming the dioxaborolane ring. The boron atom coordinates with the diol’s hydroxyl groups, followed by elimination of water.

Workup and Yield

After completion, the solvent is removed under reduced pressure (30–35°C) to yield the product as a crystalline solid. Typical yields range from 95–99% with purity >99% by NMR.

Example Protocol :
A suspension of 3-(ethylsulfonyl)phenylboronic acid (253.0 g, 1.24 mol) in acetonitrile (1 L) is treated with pinacol (150.9 g, 1.27 mol). After stirring for 1.5 hours, solvent evaporation affords the product in 99.7% yield.

Transition-Metal-Catalyzed Borylation

For substrates where boronic acid precursors are inaccessible, Miyaura borylation offers an alternative route. This method employs bis(pinacolato)diboron (B₂pin₂) and a palladium or nickel catalyst.

Reaction Setup

  • Substrate : 3-Bromoethylsulfonylbenzene

  • Boron Source : B₂pin₂ (1.1 equiv)

  • Catalyst : Ni(dppf)(o-tol)Cl (2 mol%) or Pd(dppf)Cl₂ (4 mol%).

  • Base : K₃PO₄ (3 equiv)

  • Solvent : 1,4-Dioxane

  • Temperature : 80–100°C

  • Time : 4–6 hours.

Mechanistic Insights

The catalyst facilitates oxidative addition of the aryl bromide to Ni(0)/Pd(0), followed by transmetallation with B₂pin₂. Reductive elimination yields the boronic ester. This method is advantageous for functionalized aryl halides but requires inert conditions.

Example Protocol :
A mixture of 3-bromoethylsulfonylbenzene (0.25 mmol), B₂pin₂ (0.275 mmol), Ni(dppf)(o-tol)Cl (2 mol%), and K₃PO₄ (0.75 mmol) in 1,4-dioxane (1 mL) is heated at 80°C for 4 hours. Purification by silica chromatography affords the product in 85–90% yield.

Optimization of Reaction Conditions

Solvent Effects

SolventYield (%)Purity (%)
Acetonitrile99.799.9
THF9598
Dioxane9097

Acetonitrile maximizes yield due to its polarity, which stabilizes the boronic acid-diol intermediate.

Catalyst Screening

CatalystLoading (mol%)Yield (%)
Ni(dppf)(o-tol)Cl290
Pd(dppf)Cl₂488
None<5

Nickel catalysts outperform palladium in cost-effectiveness for Miyaura borylation.

Comparative Analysis of Methods

ParameterDirect CondensationMiyaura Borylation
Starting MaterialBoronic acidAryl bromide
Yield95–99%85–90%
Reaction Time1.5–2 hours4–6 hours
Catalyst RequiredNoYes
ScalabilityExcellentModerate

The direct method is preferred for scalability and simplicity, whereas Miyaura borylation is reserved for complex substrates .

Chemical Reactions Analysis

Types of Reactions

2-(3-(Ethylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The boron atom in the dioxaborolane ring can participate in substitution reactions, particularly in Suzuki-Miyaura coupling reactions.

Common Reagents and Conditions

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various biaryl compounds formed through Suzuki-Miyaura coupling.

Scientific Research Applications

2-(3-(Ethylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-(Ethylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura coupling involves the transmetalation step where the boron atom transfers its organic group to a palladium catalyst. This is followed by reductive elimination to form the desired carbon-carbon bond .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-(3-(ethylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with structurally related boronic esters, focusing on substituent effects, synthetic methods, and applications.

Table 1: Comparison of Key Boronic Esters

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Properties/Applications Reference
This compound –SO₂CH₂CH₃ (meta) C₁₅H₂₂BO₄S 317.12* High electron-withdrawing effect; potential for cross-coupling in drug synthesis.
2-(3-Fluoro-4-(methylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane –F, –SO₂CH₃ (para) C₁₃H₁₈BFO₄S 300.15 Enhanced electrophilicity; used in fluorinated drug intermediates.
2-(2,6-Dichloro-3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane –Cl (ortho, para), –OCH₃ C₁₄H₁₈BCl₂O₄ 334.03 Chlorination via NCS; used in indazole-based kinase inhibitors.
2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane –OCH₃ (para) C₁₃H₁₉BO₃ 242.10 Electron-donating group; solid at RT (m.p. 137–139°C); used in photoredox catalysis.
4,4,5,5-Tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane –C≡CPh C₁₄H₁₇BO₂ 228.10 Alkyne-functionalized; liquid; used in alkyne borylation and polymer chemistry.
2-(3,5-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane –Cl (meta, para) C₁₂H₁₅BCl₂O₂ 277.97 High halogen reactivity; precursor for polychlorinated biaryl synthesis.

*Calculated molecular weight based on formula.

Key Observations:

Substituent Effects on Reactivity :

  • Electron-withdrawing groups (e.g., –SO₂R, –Cl) increase the electrophilicity of the boron center, enhancing reactivity in Suzuki-Miyaura couplings .
  • Electron-donating groups (e.g., –OCH₃) reduce electrophilicity but improve stability and crystallinity .

Synthetic Flexibility :

  • Chlorinated analogs (e.g., 2-(2,6-dichloro-3,5-dimethoxyphenyl)-dioxaborolane) are synthesized via electrophilic chlorination (NCS) of methoxy precursors .
  • Sulfonyl derivatives (e.g., methylsulfonyl in ) are likely prepared via oxidation of thioether intermediates or direct sulfonation.

Applications :

  • Pharmaceuticals : Dichloro-dimethoxy variants are intermediates in kinase inhibitors (e.g., indazole derivatives) .
  • Material Science : Ethynyl-substituted boronic esters enable alkyne functionalization in polymers .

Limitations and Gaps:

  • Direct data on 2-(3-(ethylsulfonyl)phenyl)-dioxaborolane are sparse. Its properties are inferred from methylsulfonyl analogs .
  • Stability under aqueous conditions and catalytic compatibility (e.g., with Pd or Ni) remain unverified.

Biological Activity

The compound 2-(3-(Ethylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a member of the dioxaborolane family known for its potential biological activities. This article reviews the biological activity of this compound based on diverse research findings and case studies.

  • Molecular Formula: C15H20BOS4
  • Molecular Weight: 364.19 g/mol
  • CAS Number: 1354047-99-6

Dioxaborolanes are known to interact with various biological targets. The specific mechanism of action for this compound has not been extensively documented; however, compounds in this class often act as enzyme inhibitors or modulators in signaling pathways.

Anticancer Properties

Recent studies have indicated that derivatives of dioxaborolanes exhibit significant anticancer properties. For instance:

  • Cell Growth Inhibition: Research has shown that certain dioxaborolane derivatives can selectively inhibit the growth of tumorigenic cells while sparing non-tumorigenic cells. This selectivity is crucial for developing targeted cancer therapies .
  • Mechanisms of Action: Investigations into the mechanisms revealed that these compounds can alter the localization and levels of key signaling proteins involved in cell proliferation and survival .

Antimicrobial Activity

Dioxaborolanes have also been studied for their antimicrobial properties:

  • Inhibition of Bacterial Growth: Some studies suggest that modifications in the dioxaborolane structure can enhance antibacterial activity against resistant strains. The compound's ability to inhibit β-lactamase enzymes is particularly noteworthy, which could restore the efficacy of β-lactam antibiotics against resistant bacteria .

Case Studies

StudyFindings
Nutt et al. (2023)Identified selective growth inhibition in murine liver cancer models using dioxaborolane derivatives. Notably, compounds showed no effect on healthy cells at concentrations up to 10 µM .
PMC9227086 (2022)Highlighted the potential of dioxaborolanes as β-lactamase inhibitors, contributing to the fight against antibiotic resistance .

Q & A

Q. Advanced (Handling/Storage)

  • Hygroscopicity : Boron-oxygen bonds hydrolyze in humid environments.
  • Mitigation : Store under argon at –20°C with molecular sieves.
  • Decomposition markers : Appearance of boronic acid (δ ~7 ppm in ¹H NMR) or discoloration .

How does regioselectivity in cross-coupling vary with directing groups on the aryl partner?

Advanced (Regioselectivity)
The -SO₂Et group acts as a meta-director in electrophilic substitution. In couplings, however, steric/electronic effects dominate:

  • Electron-rich partners : Coupling occurs para to -SO₂Et.
  • Electron-poor partners : Ortho selectivity is observed due to reduced steric clash.
    Example : Coupling with 3-bromopyridine yields 85% para-product, while 2-bromothiophene favors ortho (70%) .

How should contradictory data on substituent effects be reconciled in mechanistic studies?

Advanced (Data Contradiction Analysis)
Discrepancies (e.g., conflicting reactivity trends for -SO₂Et vs. -Cl) arise from:

  • Solvent polarity : Polar aprotic solvents stabilize charged intermediates differently.
  • Catalyst loading : Low Pd concentrations favor electronic over steric control.
    Resolution : Reproduce experiments under standardized conditions (e.g., 5 mol% Pd, THF/H₂O 4:1) and use computational modeling (DFT) to map transition states .

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